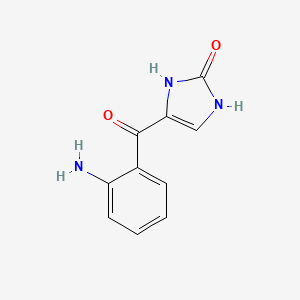
4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one is a heterocyclic compound that contains both an imidazole ring and an aminobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one typically involves the reaction of 2-aminobenzoyl chloride with imidazole derivatives under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and consistent quality of the final product. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzoyl group can form hydrogen bonds and other interactions with active sites, while the imidazole ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminobenzoyl derivatives: These compounds share the aminobenzoyl group but differ in the heterocyclic ring structure.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents at the 2-position.
Uniqueness
4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one is unique due to the combination of the aminobenzoyl group and the imidazole ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
849454-36-0 |
|---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
4-(2-aminobenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H9N3O2/c11-7-4-2-1-3-6(7)9(14)8-5-12-10(15)13-8/h1-5H,11H2,(H2,12,13,15) |
InChI-Schlüssel |
VKMOBUZEJMXGPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















